molecular formula C21H21N5O3 B2913360 3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1396847-26-9

3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2913360
CAS RN: 1396847-26-9
M. Wt: 391.431
InChI Key: ZDWMFQXNPUNOTB-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

Based on the available literature, the synthesis of similar compounds involves scaffold hopping and computer-aided drug design . For instance, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . The catalytic activity of AC-SO3H was investigated for the synthesis of a related compound .


Molecular Structure Analysis

The molecular structure of the compound is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Alkynyl heterocycles are also shown to be effective dipolarophiles for pyridine N-imin .

Scientific Research Applications

TRK Inhibition

Tropomyosin receptor kinases (TRKs) play a crucial role in cell proliferation and differentiation. Their continuous activation and overexpression are associated with cancer development. Researchers have synthesized 38 pyrazolo [3,4-b]pyridine derivatives, including our compound of interest (referred to as C03). Notably, C03 inhibits TRKA with an IC50 value of 56 nM and demonstrates selectivity against the MCF-7 cell line and HUVEC cell line. Further exploration of C03’s potential as a TRK inhibitor is warranted .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

Future Directions

The compound and its derivatives have potential for further exploration due to their confirmed biological and pharmacological activities . They could be important for the treatment of various diseases, including cancer and immune-related disorders .

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-25-19(11-17(24-25)16-10-15(28-2)7-8-20(16)29-3)21(27)22-12-14-13-23-26-9-5-4-6-18(14)26/h4-11,13H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMFQXNPUNOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

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